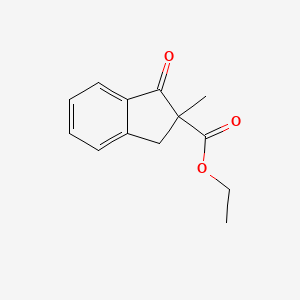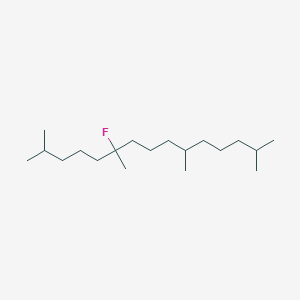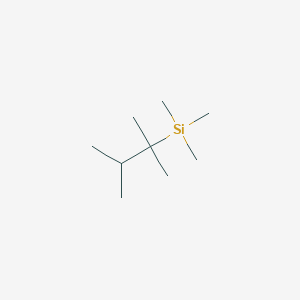
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dodecyl chain, and an oxazolidinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinylidene intermediate, followed by the introduction of the cyano and dodecyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to achieve efficient production while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide: This compound is unique due to its specific structural features, such as the presence of the oxazolidinylidene moiety.
Other Similar Compounds: Compounds with similar structures may include those with variations in the dodecyl chain length, the presence of different substituents on the oxazolidinylidene ring, or modifications to the cyano group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 94491-26-6 | |
Formule moléculaire |
C24H41N3O2 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
2-cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-1,3-oxazolidin-2-ylidene)but-2-enamide |
InChI |
InChI=1S/C24H41N3O2/c1-5-7-8-9-10-11-12-13-14-15-18-26-23(28)21(19-25)16-17-22-27(6-2)24(3,4)20-29-22/h16-17H,5-15,18,20H2,1-4H3,(H,26,28) |
Clé InChI |
AWMOFGFNULCXRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C(=CC=C1N(C(CO1)(C)C)CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)


![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)



